molecular formula C29H38N4O5 B4306434 ETHYL 6-{[4-(1-ADAMANTYL)PIPERAZINO]METHYL}-4-(1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 6-{[4-(1-ADAMANTYL)PIPERAZINO]METHYL}-4-(1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4306434
M. Wt: 522.6 g/mol
InChI Key: IDFXRZSTFMUSHL-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(1-adamantyl)piperazin-1-yl]methyl}-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of structural elements, including an adamantyl group, a piperazine ring, and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-{[4-(1-ADAMANTYL)PIPERAZINO]METHYL}-4-(1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactionsThe final step involves esterification to obtain the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[4-(1-adamantyl)piperazin-1-yl]methyl}-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds .

Mechanism of Action

The mechanism of action of ETHYL 6-{[4-(1-ADAMANTYL)PIPERAZINO]METHYL}-4-(1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The adamantyl group and piperazine ring are known to enhance the compound’s binding affinity to certain receptors, while the benzodioxole moiety may contribute to its overall biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-{[4-(1-adamantyl)piperazin-1-yl]methyl}-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 6-[[4-(1-adamantyl)piperazin-1-yl]methyl]-4-(1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O5/c1-2-36-27(34)25-22(30-28(35)31-26(25)21-3-4-23-24(12-21)38-17-37-23)16-32-5-7-33(8-6-32)29-13-18-9-19(14-29)11-20(10-18)15-29/h3-4,12,18-20,26H,2,5-11,13-17H2,1H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFXRZSTFMUSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CN4CCN(CC4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 6-{[4-(1-ADAMANTYL)PIPERAZINO]METHYL}-4-(1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
ETHYL 6-{[4-(1-ADAMANTYL)PIPERAZINO]METHYL}-4-(1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 6-{[4-(1-ADAMANTYL)PIPERAZINO]METHYL}-4-(1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 6-{[4-(1-ADAMANTYL)PIPERAZINO]METHYL}-4-(1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-{[4-(1-ADAMANTYL)PIPERAZINO]METHYL}-4-(1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-{[4-(1-ADAMANTYL)PIPERAZINO]METHYL}-4-(1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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